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Compound of Interest

Compound Name: 4-Cyanopiperidine

Cat. No.: B019701

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known as piperidine-4-carbonitrile, is a key heterocyclic building block
in medicinal chemistry and process development. Its rigid piperidine scaffold, coupled with the
versatile reactivity of the nitrile functional group, makes it an invaluable intermediate for the
synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients
(APIs). The piperidine moiety is a prevalent structural motif in numerous approved drugs,
imparting favorable pharmacokinetic properties such as improved solubility and metabolic
stability. The cyano group serves as a versatile handle for various chemical transformations,
including reduction to a primary amine, hydrolysis to a carboxylic acid, and addition of
organometallic reagents to form ketones. This guide provides a comprehensive overview of the
synthesis, key reactions, and applications of 4-cyanopiperidine as a pivotal synthetic
intermediate.

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of 4-cyanopiperidine is
essential for its safe handling and effective use in synthesis.
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Property Value Reference(s)
CAS Number 4395-98-6 [1][21[3]
Molecular Formula CeH1oN2 [3114]
Molecular Weight 110.16 g/mol [31[4]
Appearance Colorless to pale yellow liquid [4115]
Density 0.987 g/mL at 25 °C [4]
Boiling Point 226.4 °C at 760 mmHg [1]
Melting Point ~0°C [4]
Flash Point 90.7 °C [1]
Soluble in chloroform, ethanol,
Solubility and ether. Low solubility in [4]
water.
pKa 9.26+0.10 [4]

Safety Summary:

4-Cyanopiperidine is a toxic compound and should be handled with appropriate safety

precautions in a well-ventilated fume hood.[4] It is harmful if swallowed, inhaled, or in contact

with skin and can cause serious eye irritation.[3] Personal protective equipment, including

gloves, safety goggles, and a lab coat, is mandatory.

Synthesis of 4-Cyanopiperidine

The two primary industrial routes to 4-cyanopiperidine are the dehydration of piperidine-4-
carboxamide and the deprotection of N-Boc-4-cyanopiperidine.

Dehydration of Piperidine-4-carboxamide

The most common method for synthesizing 4-cyanopiperidine is the dehydration of piperidine-
4-carboxamide (isonipecotamide). This is typically achieved using a dehydrating agent such as
thionyl chloride (SOCI2) or phosphorus oxychloride (POCIs).[6][7] The reaction proceeds via the
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formation of a Vilsmeier-Haack-type intermediate when a formamide is used as a catalyst with
thionyl chloride, leading to high yields of the corresponding hydrochloride salt.[6]

SOCIz, Dibutylformamide
Toluene, 20 °C, 20 h

(Piperidine-4-carboxamide)

ehydration

(4-Cyanopiperidine HCI)

Click to download full resolution via product page

Dehydration of Piperidine-4-carboxamide.

Experimental Protocol: Synthesis of 4-Cyanopiperidine Hydrochloride[6]

o To a stirred suspension of piperidine-4-carboxamide (10 g, 78 mmol) and dibutylformamide
(12.3 g, 78.0 mmol) in n-butyl acetate (50 ml), thionyl chloride (19.5 g, 163 mmol) is slowly
added dropwise at 20 °C.

e The reaction mixture is stirred at 20 °C for 20 hours.
e The resulting suspension is filtered, and the filter residue is washed with n-butyl acetate.

 After drying under vacuum, 4-cyanopiperidine hydrochloride is obtained as a colorless
solid.

* Yields ranging from 73% to 86.5% have been reported depending on the specific reaction
conditions and solvent used.[8][9]

Deprotection of N-Boc-4-cyanopiperidine
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An alternative route involves the acidic removal of the tert-butoxycarbonyl (Boc) protecting
group from commercially available N-Boc-4-cyanopiperidine. This method is particularly
useful for laboratory-scale syntheses where the starting material is readily accessible.

4M HCl in EtOAc
Room Temperature, 30 min

(N-Boc-4-cyanopiperidine)

eprotection

(4-Cyanopiperidine HCI)

Click to download full resolution via product page

Deprotection of N-Boc-4-cyanopiperidine.
Experimental Protocol: Deprotection of N-Boc-4-cyanopiperidine[10]

N-Boc-4-cyanopiperidine (4.00 g, 19.0 mmol) is dissolved in a 4M solution of HCl in ethyl
acetate (20 mL).

The solution is stirred at room temperature for 30 minutes.

The reaction mixture is then concentrated under vacuum to yield 4-cyanopiperidine

hydrochloride as a white solid.

This reaction typically proceeds with a quantitative yield (100%).[10]

Key Reactions and Applications in Synthesis

4-Cyanopiperidine serves as a versatile precursor to a variety of substituted piperidines,
which are key components of many pharmaceuticals.
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Reduction of the Nitrile Group: Synthesis of 4-
(Aminomethyl)piperidine

The reduction of the cyano group to a primary amine is a fundamental transformation, yielding
4-(aminomethyl)piperidine, a crucial building block for several APIs. This reduction can be

accomplished using various reducing agents, including lithium aluminum hydride (LAH) or

catalytic hydrogenation.

Synthetic Pathway

1. N-Alkylation (e.g., N-phenyl-2-chloroacetamide)
2. Reduction (e.g., CoCl2-:6H20, NaBHa)

(4-Cyanopiperidine)

unctionalization

(1-AIkyI-4-(aminomethyl)piperidine)

Click to download full resolution via product page
Synthesis of 1-Alkyl-4-(aminomethyl)piperidine.
Experimental Protocol: Reduction of a 4-Cyanopiperidine Derivative[2]

o Following N-alkylation of 4-cyanopiperidine, the resulting N-substituted-4-cyanopiperidine

is dissolved in a suitable solvent.

o Cobalt(ll) chloride hexahydrate and sodium borohydride are added to effect the reduction of

the nitrile to the primary amine.

e The reaction yields the corresponding 1-alkyl-4-(aminomethyl)piperidine, which can be

further functionalized.
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Application in API Synthesis: 4-(Aminomethyl)piperidine and its derivatives are key
intermediates in the synthesis of various pharmaceuticals, including cognition enhancers and
CCRS5 antagonists.[11][12] While a direct synthesis of Fasoracetam from 4-cyanopiperidine is
not the primary route, the related 4-aminopiperidine scaffold is a common feature in many
nootropic agents.[13]

N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is readily functionalized via N-alkylation or N-
acylation reactions. This allows for the introduction of diverse substituents at the 1-position,
which is a common strategy in drug design to modulate potency, selectivity, and
pharmacokinetic properties.

Experimental Protocol: N-Alkylation of 4-Cyanopiperidine[2]

o A mixture of 4-cyanopiperidine (1.0 g, 9.1 mmol), an alkylating agent such as N-phenyl-2-
chloroacetamide (1.54 g, 9.1 mmol), and anhydrous potassium carbonate (2.5 g, 18.2 mmol)
in acetonitrile (30 mL) is heated to reflux (90 °C) under an argon atmosphere for 8 hours.

» After cooling, the inorganic salts are removed by filtration, and the solvent is evaporated to
yield the N-alkylated product.

Grignard Addition to the Nitrile

The cyano group can react with Grignard reagents to form an intermediate imine, which upon
acidic hydrolysis, yields a ketone. This reaction provides a convenient route to 4-
acylpiperidines, which are also valuable synthetic intermediates.
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1. Grignard Reagent (R-MgX)
2. H:O*

N-Protected
4-Cyanopiperidine

rignard Reaction
N-Protected
4-Acylpiperidine

Click to download full resolution via product page

Synthesis of 4-Acylpiperidines via Grignard Reaction.

General Protocol:

e The N-protected 4-cyanopiperidine is dissolved in an anhydrous ether solvent (e.g., THF,
diethyl ether).

» The Grignard reagent (e.g., methylmagnesium bromide) is added, and the reaction is stirred.

e The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate imine,
affording the corresponding 4-acylpiperidine.

Application in API Synthesis: 4-Acylpiperidines are precursors to a range of pharmaceuticals,
including analgesics. For instance, 1-benzyl-4-acetyl-4-phenylpiperidine, a precursor to certain
fentanyl analogs, has been synthesized from 1-benzyl-4-cyano-4-phenylpiperidine using a
Grignard reagent.[14]

Spectroscopic Data

The identity and purity of 4-cyanopiperidine can be confirmed by various spectroscopic
techniques.
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Spectroscopic Data Description

o (ppm): 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-
1H NMR (of the hydrochloride salt in DMSO-ds) 2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m,
2H)[9]

Typical shifts for piperidine carbons are
13C NMR observed, with the nitrile carbon appearing
further downfield.[15][16][17]

A characteristic sharp peak for the C=N stretch
FT-IR is observed in the range of 2200-2280 cm~1.[18]
[19]

Molecular ion peak (M*) at m/z 110. The

fragmentation pattern shows characteristic
Mass Spectrometry (GC-MS)

losses. Top peaks are often observed at m/z 57

and 56.

Conclusion

4-Cyanopiperidine is a highly valuable and versatile synthetic intermediate in the
pharmaceutical industry. Its straightforward synthesis and the rich chemistry of its bifunctional
nature—a reactive secondary amine and a convertible nitrile group—yprovide access to a vast
chemical space of piperidine-based compounds. The ability to readily introduce diverse
functionalities at both the 1- and 4-positions of the piperidine ring makes it an essential building
block for the discovery and development of novel therapeutics. The detailed synthetic protocols
and reaction pathways presented in this guide are intended to empower researchers and drug
development professionals in their efforts to design and synthesize the next generation of
innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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